Avycaz
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Overview
Description
Avycaz is a combination medication composed of ceftazidime, a third-generation cephalosporin antibiotic, and avibactam, a non-beta-lactam beta-lactamase inhibitor . This combination is used to treat complicated intra-abdominal infections, complicated urinary tract infections, and hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia . This compound is particularly effective against Gram-negative bacteria that produce beta-lactamase enzymes, which can degrade ceftazidime .
Preparation Methods
Synthetic Routes and Reaction Conditions
Avycaz is prepared by combining ceftazidime and avibactam. Ceftazidime is synthesized through a series of chemical reactions involving the acylation of 7-aminocephalosporanic acid with a suitable acylating agent . Avibactam is synthesized through a multi-step process that involves the formation of a bicyclic ring structure . The final product, this compound, is obtained by mixing ceftazidime and avibactam in a specific ratio and lyophilizing the mixture to form a sterile powder for injection .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis of ceftazidime and avibactam, followed by their combination and lyophilization . The process requires stringent quality control measures to ensure the purity and potency of the final product . The sterile powder is then packaged in single-dose vials for intravenous administration .
Chemical Reactions Analysis
Types of Reactions
Avycaz undergoes several types of chemical reactions, including:
Hydrolysis: Ceftazidime can be hydrolyzed by beta-lactamase enzymes produced by certain bacteria.
Acylation: Avibactam forms a covalent bond with beta-lactamase enzymes, inhibiting their activity.
Common Reagents and Conditions
Hydrolysis: This reaction typically occurs in the presence of water and beta-lactamase enzymes.
Acylation: Avibactam reacts with beta-lactamase enzymes under physiological conditions.
Major Products Formed
Scientific Research Applications
Avycaz has several scientific research applications, including:
Mechanism of Action
Avycaz exerts its effects through the combined actions of ceftazidime and avibactam . Ceftazidime binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting cell wall synthesis and leading to bacterial cell death . Avibactam inhibits beta-lactamase enzymes, preventing the degradation of ceftazidime and enhancing its antibacterial activity . The combination of these two mechanisms makes this compound effective against a wide range of beta-lactamase-producing Gram-negative bacteria .
Comparison with Similar Compounds
Avycaz is unique compared to other similar compounds due to its combination of ceftazidime and avibactam . Similar compounds include:
Ceftolozane-tazobactam: Another combination of a cephalosporin antibiotic and a beta-lactamase inhibitor. .
Imipenem-relebactam: A combination of a carbapenem antibiotic and a beta-lactamase inhibitor. .
Meropenem-vaborbactam: Another combination of a carbapenem antibiotic and a beta-lactamase inhibitor. .
This compound stands out due to its specific combination of ceftazidime and avibactam, which provides a unique mechanism of action and spectrum of activity against beta-lactamase-producing Gram-negative bacteria .
Properties
CAS No. |
1393723-27-7 |
---|---|
Molecular Formula |
C29H33N9O13S3 |
Molecular Weight |
811.8 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C22H22N6O7S2.C7H11N3O6S/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);4-5H,1-3H2,(H2,8,11)(H,13,14,15)/b26-13+;/t14-,18-;4-,5+/m11/s1 |
InChI Key |
LVFGWOQWXQLVRO-XJDKXYGGSA-N |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N |
Origin of Product |
United States |
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